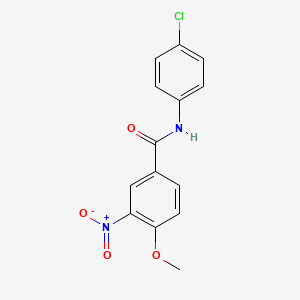

N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide

Description

N-(4-Chlorophenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached via an amide linkage to a benzoyl moiety substituted with methoxy (4-position) and nitro (3-position) groups. Its molecular formula is C₁₄H₁₀ClN₂O₄, with a molecular weight of 329.70 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamides, which often exhibit antiviral, antibacterial, or fluorescence properties .

Properties

Molecular Formula |

C14H11ClN2O4 |

|---|---|

Molecular Weight |

306.70 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-13-7-2-9(8-12(13)17(19)20)14(18)16-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,18) |

InChI Key |

XMKZZNHITZUPSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide typically involves the following steps:

Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position, forming 4-methoxy-3-nitrobenzoic acid.

Chlorination: The 4-methoxy-3-nitrobenzoic acid is then reacted with thionyl chloride to form the corresponding acid chloride.

Amidation: The acid chloride is subsequently reacted with 4-chloroaniline in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, and automated systems for the amidation process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

Reduction: N-(4-chlorophenyl)-4-methoxy-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-methoxy-3-nitrobenzoic acid and 4-chloroaniline.

Scientific Research Applications

N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitrobenzamide derivatives have shown efficacy.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations :

- Substituent Position : The placement of methoxy (4-position vs. 2-position) and nitro (3-position vs. 4-position) significantly alters electronic properties. For example, the 3-nitro group in the target compound creates stronger electron withdrawal than the 4-nitro group in N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide .

- Amide-Linked Groups : A 4-chlorophenyl group (target compound) vs. phenethyl or methylphenyl groups in others impacts steric bulk and hydrophobic interactions .

Spectroscopic and Physicochemical Properties

Fluorescence and Solubility:

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence (λex 340 nm, λem 380 nm) optimized at pH 5 and 25°C, attributed to electron-donating methyl and methoxy groups .

- This compound : The nitro group likely quenches fluorescence due to its electron-withdrawing nature, though direct data is lacking in evidence.

- IMB-0523: No fluorescence data reported, but its methylamino group may enhance solubility compared to nitro derivatives .

Table 3: Bioactivity Profiles

Key Findings :

- IMB-0523 demonstrates potent anti-HBV activity, linked to its methylamino group enhancing metabolic stability and A3G protein induction . The absence of a nitro group in IMB-0523 may reduce toxicity compared to nitro-substituted analogs.

- Acute toxicity studies for IMB-0523 in mice showed an LD₅₀ of 385 mg/kg, suggesting moderate safety .

Pharmacokinetics and Toxicity

- IMB-0523 : Exhibits favorable pharmacokinetics in rats, with slow clearance and moderate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.